Triethylamine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties
Triethylamine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) hydrochloride ((C₂H₅)₃N·HCl), also known as triethylammonium (B8662869) chloride, is a versatile and widely utilized organic salt in research and industrial settings. As the hydrochloride salt of the tertiary amine triethylamine, it serves as a crucial reagent in a multitude of chemical transformations, most notably as a proton scavenger in reactions that produce hydrogen chloride. Its application is particularly prominent in organic synthesis, including peptide synthesis and dehydrohalogenation reactions. In the realm of drug development, it is often employed as a counter-ion in high-performance liquid chromatography (HPLC) for the separation and purification of acidic, basic, and neutral drug compounds.[1] A thorough understanding of its physical properties is paramount for its effective and safe handling, storage, and application in these critical fields. This technical guide provides an in-depth overview of the core physical characteristics of triethylamine hydrochloride, complete with detailed experimental protocols and visual representations of relevant chemical processes.
Core Physical Properties
The physical properties of triethylamine hydrochloride have been extensively characterized. A summary of these key quantitative data is presented in the tables below for ease of reference and comparison.
General and Thermal Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₆ClN | [2][3][4] |
| Molecular Weight | 137.65 g/mol | [1][2][3][5] |
| Appearance | White to off-white crystalline powder.[1][2][6] | [1][2][6] |
| Melting Point | 261 °C (decomposes) | [1][2][7] |
| Boiling Point | 223.18 °C (rough estimate) | [1][2][7] |
| Density | 1.07 g/cm³ | [1][2][5] |
Solubility and Solution Properties
| Property | Value | Reference(s) |
| Solubility in Water | 1440 g/L at 20 °C | [1][2][5] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and chloroform. Insoluble in ether. | [5] |
| pKa of Conjugate Acid (Triethylammonium ion) | 10.75 (in H₂O) | [8] |
| pH of Aqueous Solution | 5 (10 g/L at 20 °C) | [2][5] |
| Hygroscopicity | Hygroscopic | [1][2][6][8] |
Experimental Protocols
Accurate determination of the physical properties of triethylamine hydrochloride is essential for its proper use. The following sections detail the standard methodologies for measuring its key characteristics.
Melting Point Determination
The melting point of triethylamine hydrochloride can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry triethylamine hydrochloride is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure triethylamine hydrochloride, a sharp melting range is expected. The substance decomposes at its melting point, which should also be noted.[1][2][6][8]
Solubility Determination
The solubility of triethylamine hydrochloride in water and organic solvents can be determined by the equilibrium solubility method.
Methodology:
-
Sample Preparation: An excess amount of triethylamine hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, ether) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker or a magnetic stirrer.
-
Phase Separation: Once equilibrium is established, the undissolved solid is allowed to settle, or the solution is centrifuged to separate the solid phase from the saturated solution.
-
Analysis: A known volume of the clear, saturated solution is carefully withdrawn and its concentration is determined using a suitable analytical technique. For an amine salt like triethylamine hydrochloride, this can be achieved through titration with a standardized base or by gravimetric analysis after evaporating the solvent.[5][9]
pKa Determination
The pKa of the conjugate acid of triethylamine (the triethylammonium ion) can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A standard solution of triethylamine hydrochloride of known concentration (e.g., 0.1 M) is prepared in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously with a magnetic stirrer.
-
Titration: A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the triethylammonium ions have been neutralized.[3][10]
Visualizations
To further elucidate the experimental and chemical contexts of triethylamine hydrochloride, the following diagrams are provided.
Caption: Experimental workflow for determining the physical properties of triethylamine hydrochloride.
Caption: Role of triethylamine in a dehydrohalogenation reaction, forming triethylamine hydrochloride.
References
- 1. byjus.com [byjus.com]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 6. pennwest.edu [pennwest.edu]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.aip.org [pubs.aip.org]
- 10. sites.usm.edu [sites.usm.edu]
